1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride

Descripción general

Descripción

Synthesis Analysis

The first paper describes the synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, which is used as a sulfonating agent for amines . This suggests that similar sulfonyl chloride compounds, like 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride, could potentially be synthesized through related methods and used for sulfonation reactions.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the structure of related compounds, such as the Dios group, indicates that these molecules are likely to have a stable configuration under various conditions due to the presence of the sulfonyl group .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound. However, the first paper indicates that the Dios group can be used to activate amines for alkylation reactions, which implies that similar sulfonyl chloride compounds may also participate in such reactions .

Physical and Chemical Properties Analysis

The second paper discusses the electrochemical behavior of a sulphonate group-functionalized 3,4-ethylenedioxythiophene monomer . This provides a clue that this compound might exhibit interesting electrochemical properties due to the presence of the sulphonyl group. Additionally, the polymer film produced from the monomer possesses cation-exchange properties, suggesting that the compound may also have similar properties .

Aplicaciones Científicas De Investigación

Selective Sulphonylating Reagent

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is relevant in the field of carbohydrate chemistry. It has been used as a selective sulphonylating reagent. For example, Mesitylenesulphonyl chloride (a related compound) has shown higher selectivity in reacting with one hydroxy-group of a vicinal diol compared to toluene-p-sulphonyl chloride, indicating its potential in selective functional group transformations in carbohydrate molecules (Creasey & Guthrie, 1974).

Synthesis of Poly(arylene ether sulphones)

This compound plays a role in the synthesis of poly(arylene ether sulphones). Several halogenophenylsulphonylphenols, which are intermediates in the synthesis of these polymers, have been prepared by reacting halogenoarylsulphonyl chlorides with diaryl carbonates under specific conditions. This showcases its utility in polymer chemistry and material science (Attwood et al., 1977).

Preparation and Characterisation in Organic Chemistry

In organic chemistry, the compound has been used for the preparation and characterisation of specific hydroxylamines and their derivatives. It has been involved in reactions yielding N-(diphenylphosphinoyl)hydroxylamine, showcasing its versatility in synthesizing complex organic molecules (Harger, 1983).

Metabolic Studies

There is also interest in the metabolism of related compounds in biological systems. For instance, the metabolism of Myleran, which forms 3-hydroxytetrahydrothiophene-1,1-dioxide, provides insights into the biological action and metabolic pathways of these compounds (Roberts & Warwick, 1961).

Direcciones Futuras

Propiedades

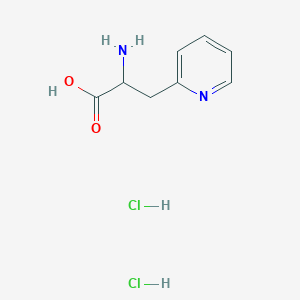

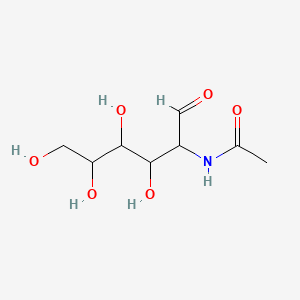

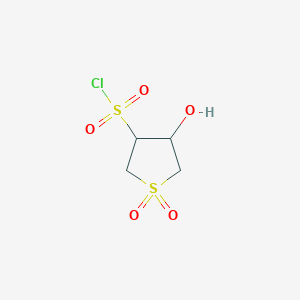

IUPAC Name |

4-hydroxy-1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTMWFFLLVODHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406791 | |

| Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106508-20-7 | |

| Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

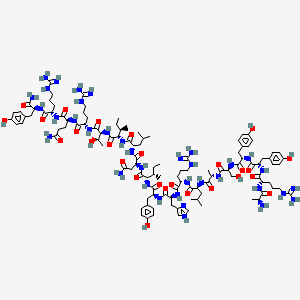

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)